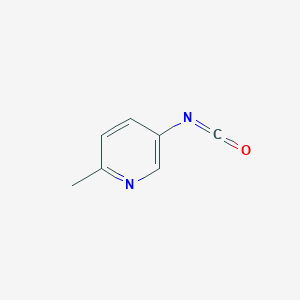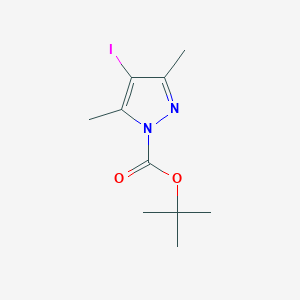
5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a reactant involved in the synthesis of pyrazolone derivatives for antiprion activity via heterocyclocondensation . It is also used in the synthesis of heterocyclic thiazolidinone and azetidinone compounds for antibacterial studies .
Synthesis Analysis
The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular formula of 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is C12H12N2O3 . The molecular weight is 232.2353 .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
- Summary of Application : Pyrazoles, including 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : The popularity of pyrazoles in several fields of science has skyrocketed since the early 1990s . They have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .
Anti-Cancer Research
- Summary of Application : A synthesized pyrazole derivative (5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide) has been studied for its potential anti-cancer properties .
- Methods of Application : The mechanism of action is thought to involve the prevention of wound healing and colony formation, delay of the G0/G1 phase of the cell cycle, activation of p27 levels, and induction of apoptosis through DNA .
- Results or Outcomes : The derivative was found to cause 4 T1 cells to die, suggesting potential anti-cancer properties .
Antibacterial Studies
- Summary of Application : 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid has been used as a reactant in the synthesis of heterocyclic thiazolidinone and azetidinone compounds for antibacterial studies .
Agrochemistry
- Summary of Application : Pyrazoles, including 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid, are used in agrochemistry .
Coordination Chemistry
Organometallic Chemistry
Anti-Inflammatory Research
- Summary of Application : Pyrazole derivatives have been reported to possess anti-inflammatory properties .
Antioxidant Studies
- Summary of Application : Pyrazole derivatives have been reported to possess antioxidant properties .
Alkaline Phosphatase Inhibition
Orientations Futures
Propriétés
IUPAC Name |
3-oxo-2-phenyl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-6-8(10(14)15)11-12(9)7-4-2-1-3-5-7/h1-6,11H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVDWYOIVRKZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429370, DTXSID601239672 | |
| Record name | 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid | |
CAS RN |
49597-17-3, 114138-50-0 | |
| Record name | 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1311445.png)






![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile](/img/structure/B1311460.png)


